2-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
2-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features both bromine and iodine atoms attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step reactions. One common method includes the bromination of 4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium or copper are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzaldehydes, while oxidation and reduction reactions can yield carboxylic acids and alcohols, respectively .
Scientific Research Applications
2-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of bromine and iodine atoms may influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrazole
- 4-Iodo-1H-pyrazole
- 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
Uniqueness
2-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both bromine and iodine atoms on the pyrazole ring. This dual substitution can lead to distinct chemical properties and reactivity compared to compounds with only one halogen atom .
Properties
Molecular Formula |
C10H6BrIN2O |
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Molecular Weight |
376.98 g/mol |
IUPAC Name |
2-bromo-4-(4-iodopyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6BrIN2O/c11-10-3-9(2-1-7(10)6-15)14-5-8(12)4-13-14/h1-6H |
InChI Key |
MTVFBVWUASJGIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(C=N2)I)Br)C=O |
Origin of Product |
United States |
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